N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 4-methoxyphenylacetamide moiety at position 6. The compound’s structure combines a sulfonamide group, known for enhancing binding interactions in medicinal chemistry, with a methoxy-substituted aromatic system, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-21-13-9-18(10-14-21)16-24(27)25-20-12-11-19-6-5-15-26(23(19)17-20)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMFNUAJCGESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. The benzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 2-(4-methoxyphenyl)acetamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction can lead to the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The following table summarizes its antimicrobial efficacy:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Strong | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Moderate | |
| Candida albicans | Weak |
Enzyme Inhibition
Research indicates that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide can inhibit specific enzymes involved in various biochemical pathways:
- Enzyme Targeting : The compound interacts with enzymes critical for bacterial growth.
- Synergistic Effects : When combined with other antibiotics like trimethoprim, it enhances antibacterial efficacy while reducing the required dosage of traditional antibiotics.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in both in vitro and in vivo models.
- Synergistic Studies : Another research focused on the synergistic effects when combined with existing antibiotics. Findings indicated enhanced efficacy and reduced side effects compared to standard treatments.
Research Findings
Recent investigations into the biological activity of this compound have revealed promising outcomes:
- In vitro Studies : Laboratory tests demonstrated that the compound effectively inhibits bacterial growth at concentrations as low as 10 µg/mL.
- In vivo Studies : Animal models exhibited a significant reduction in infection rates when treated with this compound compared to controls.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl and Acetamide Groups
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (CAS 946225-52-1)
- Structural Difference : Replacement of the benzenesulfonyl group with ethanesulfonyl.
- Impact: The smaller ethanesulfonyl group reduces molecular weight (388.5 g/mol vs.
- Synthesis : Similar synthetic routes involving sulfonation and amidation, though yields may vary due to steric and electronic effects .
2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)
- Structural Differences: Sulfonyl Group: 4-Methoxybenzenesulfonyl (electron-donating methoxy) vs. benzenesulfonyl. Acetamide Group: 4-Chlorophenoxy (electron-withdrawing) vs. 4-methoxyphenyl.
- Impact: The 4-methoxybenzenesulfonyl group enhances solubility, while the 4-chlorophenoxy substituent may increase metabolic stability but reduce electron density at the acetamide site .
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide (MFCD08008619)
- Acetamide Group: 3-Methoxyphenoxy (ether linkage) vs. 4-methoxyphenyl.
- Impact: The fluorinated sulfonyl group may enhance target affinity, while the phenoxy ether could alter conformational flexibility .
Pharmacological Activity of Analogous Compounds
Anticancer Acetamides (Compounds 38–40 in )
- Key Features : Quinazoline-sulfonyl cores with pyrrolidinyl, piperidinyl, or morpholinyl substituents.
- Activity : IC50 values <10 µM against HCT-116, MCF-7, and PC-3 cell lines.
- Comparison: The main compound’s tetrahydroquinoline core may offer distinct kinase inhibition profiles compared to quinazoline-based analogs .
Tetrahydroisoquinoline Derivatives ()
- Key Features : N-Benzyl-2-methylene acetamides with dimethoxyphenyl and piperidinyl groups.
- Activity : Selective orexin-1 receptor antagonism (Ki <100 nM for compound 20).
- Comparison : The benzenesulfonyl group in the main compound could modulate receptor selectivity differently than dimethoxyphenyl systems .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonylated tetrahydroquinolines. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities. The unique structure, characterized by the presence of both benzenesulfonyl and tetrahydroquinoline moieties, suggests significant interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to molecular targets, while the tetrahydroquinoline ring may intercalate with DNA or interact with proteins, influencing their function. This dual mechanism positions the compound as a potential candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing benzenesulfonyl and tetrahydroquinoline structures have shown activity against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica. In vitro studies demonstrated that these compounds could inhibit the growth of these parasites in a dose-dependent manner .
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Similar sulfonylated tetrahydroquinolines have been investigated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .
Case Studies and Research Findings
- Antiparasitic Activity : A study focused on sulfonylated tetrahydroquinolines revealed that specific derivatives exhibited micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole .
- Cytotoxicity in Cancer Cells : Research on related compounds indicated significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at various phases .
- Inhibition of Enzymatic Activity : The compound's sulfonamide group has been linked to the inhibition of certain enzymes critical for pathogen survival and proliferation. This inhibition can lead to reduced viability of microbial cells .
Data Table: Biological Activities of Related Compounds
Q & A
Methodological Insight :
- Use fragment-based drug design (FBDD) to prioritize substituents.
- Validate changes via in vitro assays (e.g., kinase inhibition or cell viability tests) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or differential target engagement. Strategies include:
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, FP for binding affinity) .
- Target Deconvolution : Employ chemoproteomics (e.g., affinity chromatography with SILAC labeling) to identify off-target interactions .
- Meta-Analysis : Compare datasets using tools like SEQUEST or MaxQuant to normalize results .
Example : Discrepancies in IC50 values for RORγ inhibition (e.g., 1–15 μM) may stem from differences in co-activator recruitment assays vs. reporter gene systems .
Advanced: What computational strategies predict this compound’s interactions with nuclear receptors like RORγ?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to RORγ’s ligand-binding domain (PDB ID: 4NB6). Key interactions include hydrogen bonds with Arg367 and π-stacking with Phe377 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the sulfonamide group in the hydrophobic pocket .
- QSAR Models : Train models on RORγ-active analogs (e.g., SR1555, IC50 = 1.5 μM) to predict potency .
Advanced: What are the challenges in assessing this compound’s pharmacokinetic (PK) properties, and how can they be addressed?
Answer:
Challenges :
- Low aqueous solubility (logP ~3.5) due to the hydrophobic benzenesulfonyl group .
- CYP3A4-mediated metabolism of the methoxyphenyl moiety .
Q. Solutions :
- Formulation : Use nanocrystal or liposomal delivery systems to enhance bioavailability .
- Metabolic Profiling : Perform liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
